molecular formula C10H17NO2 B13157599 Methyl 6-aminospiro[2.5]octane-1-carboxylate

Methyl 6-aminospiro[2.5]octane-1-carboxylate

Cat. No.: B13157599
M. Wt: 183.25 g/mol
InChI Key: RTPPOTPUSKTGNM-UHFFFAOYSA-N
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Description

Methyl 6-aminospiro[25]octane-1-carboxylate is a chemical compound with the molecular formula C10H17NO2 It is known for its unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-aminospiro[2.5]octane-1-carboxylate typically involves the reaction of cyclohexanone with an appropriate amine under specific conditions. One common method includes the use of methanesulfonic acid (MsOH) as a catalyst in methanol (MeOH) under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-aminospiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Methyl 6-aminospiro[2.5]octane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 6-aminospiro[2.5]octane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where such properties are desired.

Biological Activity

Methyl 6-aminospiro[2.5]octane-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure, which often correlates with diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a spirocyclic framework that contributes to its biological efficacy. The spiro structure allows for unique interactions with biological targets, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar spirocyclic structures exhibit significant antimicrobial properties. For instance, derivatives of spiro-azetidinones have shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.25 to 12.5 μg/mL, indicating strong potency comparable to established antibiotics like amoxicillin and gentamicin .

Table 1: Antimicrobial Activity of Spiro Compounds

CompoundBacterial StrainMIC (μg/mL)Reference
This compoundStaphylococcus aureusTBD
Spiro-azetidinone DerivativeEscherichia coli6.25
Spiro-oxindole β-lactamPseudomonas aeruginosaTBD

Anti-inflammatory Activity

This compound has been investigated for its potential anti-inflammatory effects, particularly through the inhibition of prostaglandin E2 (PGE2) receptors. Compounds exhibiting this activity can be crucial in treating inflammatory diseases such as rheumatoid arthritis and periodontitis .

Anticancer Properties

The anticancer potential of spirocyclic compounds has also been a focus of research. For example, studies on related spiro compounds have shown inhibition of Src kinase activity, which plays a significant role in cancer cell proliferation and migration. Specific derivatives demonstrated IC50 values as low as 0.9 μM against Src kinase, suggesting that this compound could similarly inhibit cancer cell growth .

Case Study: Src Kinase Inhibition

A recent study synthesized several derivatives of spiro[pyrano[3,2-c]quinoline]-3'-carbonitrile that inhibited Src kinase activity without affecting the MDM2/p53 interaction in HEK293 cells. This highlights the potential for designing targeted therapies based on the structural features of spiro compounds .

The mechanisms underlying the biological activities of this compound are likely related to its ability to interact with specific enzymes and receptors:

  • Antimicrobial : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
  • Anti-inflammatory : It may block PGE2 receptor signaling pathways or modulate cytokine release.
  • Anticancer : Inhibition of kinases like Src may interfere with signaling pathways critical for tumor growth and metastasis.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 6-aminospiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H17NO2/c1-13-9(12)8-6-10(8)4-2-7(11)3-5-10/h7-8H,2-6,11H2,1H3

InChI Key

RTPPOTPUSKTGNM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC12CCC(CC2)N

Origin of Product

United States

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